2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5
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Overview
Description
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled derivative of 2,3,4,5,6-pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health impacts . The deuterium labeling is often used in scientific research to study the compound’s behavior and interactions in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the reaction . The deuterium-labeled version, 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5, is synthesized by incorporating deuterium atoms into the biphenyl structure before chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,4,5,6-pentachlorobiphenyl, involves large-scale chlorination processes. These processes are conducted in reactors designed to handle the corrosive nature of chlorine gas and the high temperatures required for the reaction . The deuterium-labeled compounds are produced in smaller quantities, often in specialized facilities that can handle the precise conditions needed for deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can produce less chlorinated biphenyls .
Scientific Research Applications
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Environmental Studies: To track the movement and degradation of PCBs in the environment.
Toxicology: To study the toxic effects of PCBs on living organisms.
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of PCBs in biological systems.
Analytical Chemistry: As a standard for calibrating instruments and validating analytical methods.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the detoxification and elimination of foreign substances from the body .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies . This labeling provides insights into the compound’s behavior and interactions that are not possible with non-labeled analogs .
Properties
Molecular Formula |
C12H5Cl5 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentadeuteriophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D,5D |
InChI Key |
GGMPTLAAIUQMIE-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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